

# Unraveling the Pharmacological Profile of 3-Piperazinobenzisothiazole Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Piperazinobenzisothiazole hydrochloride

**Cat. No.:** B043173

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## Abstract

**3-Piperazinobenzisothiazole hydrochloride** is a heterocyclic compound that has garnered significant attention primarily as a key intermediate in the synthesis of various atypical antipsychotic medications, most notably Ziprasidone and Lurasidone. It is also recognized as a human metabolite of Ziprasidone and Perospirone. While its role as a synthetic precursor is well-documented, its intrinsic pharmacological activities are less extensively characterized. This technical guide provides a comprehensive overview of the known pharmacological profile of **3-Piperazinobenzisothiazole hydrochloride**, consolidating available data on its receptor binding affinity, mechanism of action, and potential therapeutic implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

## Introduction

**3-Piperazinobenzisothiazole hydrochloride**, a derivative of benzisothiazole, possesses a chemical scaffold that is a recurring motif in a variety of centrally active pharmacological agents. Its structural similarity to known antipsychotic and serotonergic agents has prompted investigations into its own biological activity. This document aims to synthesize the available

scientific literature to present a detailed pharmacological profile of this compound, focusing on its interactions with key neurotransmitter receptors.

## Pharmacodynamics: Receptor Binding Profile

The primary mechanism of action of **3-Piperazinobenzisothiazole hydrochloride** appears to be mediated through its interaction with serotonin and dopamine receptors. The available data on its receptor binding affinities are summarized in the table below.

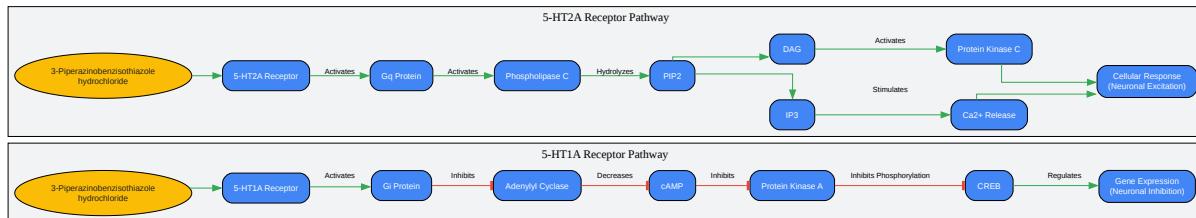
Receptor Subtype	Ligand	Tissue Source	IC50 (nM)	Reference
5-HT1A	[3H]8-OH-DPAT	Rat Cortex	190	[1]
5-HT2	[3H]Spiperone	Rat Cortex	110	[1]
Dopamine D2	[3H]Spiperone	Bovine Striatum	-	[2]

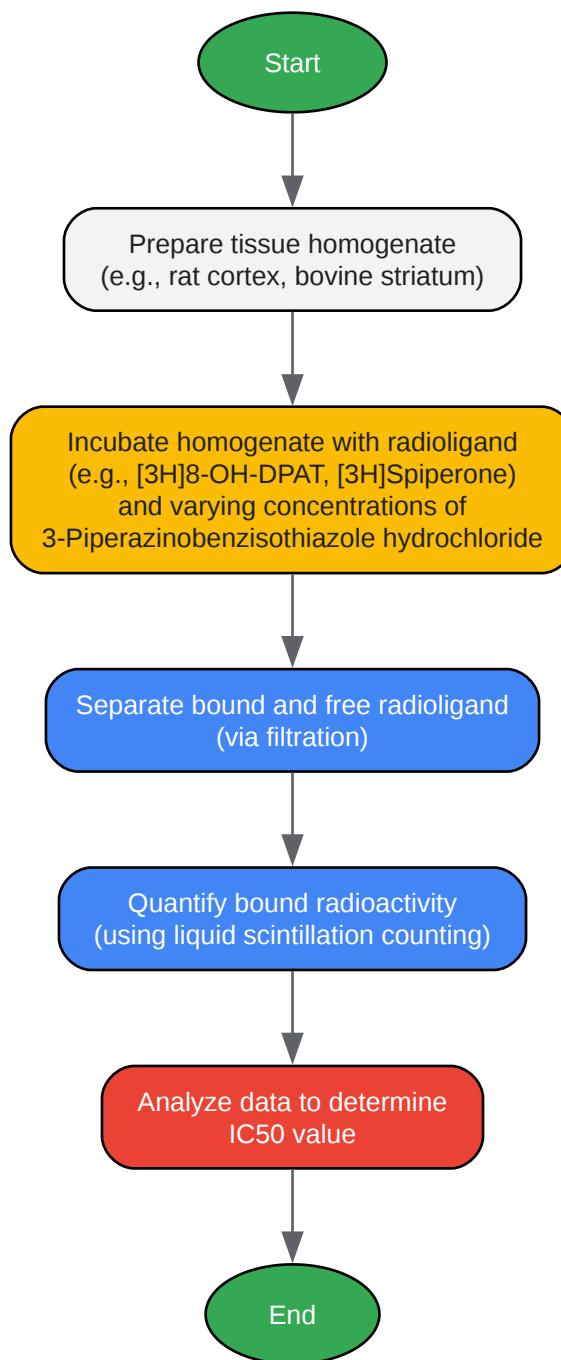
Note: Specific quantitative data for Dopamine D2 receptor binding was not available in the reviewed literature, although its affinity has been noted.

The data indicates that **3-Piperazinobenzisothiazole hydrochloride** possesses a moderate affinity for both 5-HT1A and 5-HT2 receptors, with a slightly higher affinity for the 5-HT2 subtype.

## Signaling Pathways

The interaction of **3-Piperazinobenzisothiazole hydrochloride** with 5-HT1A and 5-HT2 receptors suggests its potential to modulate downstream signaling cascades. The following diagram illustrates the general signaling pathways associated with these receptors. The precise nature of the compound's influence (agonist vs. antagonist activity) on these pathways requires further investigation through functional assays.





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## References

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